molecular formula C15H19NO B078034 Furfenorex CAS No. 13445-60-8

Furfenorex

Cat. No. B078034
CAS RN: 13445-60-8
M. Wt: 229.32 g/mol
InChI Key: DLGIIZAHQPTVCJ-UHFFFAOYSA-N
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Description

Furfenorex, also known as furfurylmethylamphetamine, is a stimulant drug developed in the 1960s . It was used as an appetite suppressant . It produces methamphetamine as a metabolite and has been withdrawn from the market due to abuse potential .


Molecular Structure Analysis

Furfenorex has a molecular formula of C15H19NO . Its molecular weight is 229.32 . The IUPAC name for Furfenorex is (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine .


Physical And Chemical Properties Analysis

Furfenorex has a molecular formula of C15H19NO . Its molecular weight is 229.32 . The IUPAC name for Furfenorex is (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine .

Scientific Research Applications

  • Metabolism in Rats : A study explored the metabolism of Furfenorex in rats, both in vivo and in vitro. Researchers found that after oral administration, rats excreted nine metabolites, including amphetamine and methamphetamine as minor metabolites. The major metabolite identified was 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. The study revealed that the major metabolic pathways of Furfenorex involve N-demethylation and N-defurfurylation (Inoue, Yasuda, Suzuki, Kishi, & Niwaguchi, 1986).

  • Metabolism in Humans : Another study by the same authors investigated the metabolic fate of Furfenorex in humans. Similar to the rat study, several metabolites were identified, including methamphetamine and amphetamine as minor metabolites. The major metabolite in humans was also 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. The identified metabolites accounted for 31-46% of the administered dose (Inoue & Suzuki, 1986).

  • Methamphetamine as a Metabolite : Research highlighted that Furfenorex is metabolized to methamphetamine in humans. This was demonstrated through GC-MS analysis. Traces of methamphetamine were also found in commercially available samples of Furfenorex (Marsel, Döring, Remberg, & Spiteller, 2005).

  • Drug Exposures and Metabolism : A comprehensive review highlighted Furfenorex as one of several substances that metabolize to methamphetamine or amphetamine in the body. The study emphasized the importance of understanding the origins of these metabolites to prevent misinterpretation in clinical and forensic toxicology (Musshoff, 2000).

Safety And Hazards

Furfenorex has been withdrawn from the market due to its abuse potential . It produces methamphetamine as a metabolite , which can lead to a variety of health risks including addiction.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGIIZAHQPTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057903
Record name d-Furfenorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfenorex

CAS RN

3776-93-0, 13445-60-8
Record name Furfenorex
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfurylmethylamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13445-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfenorex [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003776930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Furfenorex
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Record name d-Furfenorex
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furfenorex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFENOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83CZ0Y5TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FURFENOREX, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554JE75W4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
361
Citations
T Inoue, S Suzuki - Xenobiotica, 1986 - Taylor & Francis
… of furfenorex. Marsel et al. (1 972) also showed that benzphetamine and furfenorex were … urine after administration of benzphetamine or furfenorex with little or no unchanged drug, it …
Number of citations: 45 www.tandfonline.com
T Inoue, T Yasuda, S Suzuki, T Kishi, T Niwaguchi - Xenobiotica, 1986 - Taylor & Francis
… The acidic metabolite, a major metabolite in vivo, was not detected after incubation of furfenorex with rat-liver microsomes. The major metabolic routes of furfenorex in vitro were N-…
Number of citations: 10 www.tandfonline.com
G Rücker, M Neugebauer - Archiv der Pharmazie, 1986 - europepmc.org
[Chemical stability of furfenorex and analogous model substances]. - Abstract - Europe PMC … [Chemical stability of furfenorex and analogous model substances]. …
Number of citations: 3 europepmc.org
S Strano-Rossi, L Anzillotti, E Castrignanò… - … of Chromatography A, 2012 - Elsevier
… The analytes were stable in the samples for two months after 8 freezing/thawing cycles, except for mefenorex, clobenzorex and furfenorex that were no more detectable after 5 and 3 …
Number of citations: 129 www.sciencedirect.com
F Musshoff - Drug metabolism reviews, 2000 - Taylor & Francis
… The metabolism of furfenorex is nearly complete and very little of the parent drug is excreted in the urine unchanged. The metabolic profile for this drug is less complex in humans than …
Number of citations: 138 www.tandfonline.com
JD Cody - Forensic Science Review, 1993 - europepmc.org
Analysis and interpretation of amphetamine results is a challenging process made difficult by a number of factors. One of the complications comes from determination of the origin of …
Number of citations: 33 europepmc.org
Y Nakahara, R Kikura - Archives of toxicology, 1996 - Springer
… The compounds containing a benzene or furan ring at the N-position (benzphetamine, clobenzorex, norbenzphetamine, prenylamine, furfenorex, and norfurfenorex) had much higher …
Number of citations: 107 link.springer.com
T Kraemer, HH Maurer - Therapeutic drug monitoring, 2002 - journals.lww.com
This paper reviews the toxicokinetics of amphetamines. The designer drugs MDA (methylenedioxy-amphetamine, R, S-1-(3, 4-methylenedioxyphenyl) 2-propanamine), MDMA (R, S-…
Number of citations: 295 journals.lww.com
AP Gamot, G Vergoten, G Fleury - Talanta, 1981 - Elsevier
… spectres, il a et& nott en particulier que les raies situtes g 3160, 3120 (et I’absence de raie B 3092 cm-‘), 1500, 1393 et 802 cm-’ sent sptcifiques du cyclohexylsulfamate de furfenorex et …
Number of citations: 1 www.sciencedirect.com
B Unterhalt, G Bause - ChemInform, 1998 - Wiley Online Library
Number of citations: 2

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